molecular formula C7H2F5NO2S B14063787 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14063787
M. Wt: 259.16 g/mol
InChI Key: CGPQBECHRFJYER-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a nitro group (-NO₂) at the 3-position, two fluorine atoms at the 1- and 2-positions, and a trifluoromethylthio (-SCF₃) group at the 5-position. This compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. The nitro group enables reduction to amines (e.g., diamine intermediates), as demonstrated in synthesis protocols for related fluorinated diamines . The trifluoromethylthio group enhances lipophilicity, which may improve membrane permeability and bioavailability in bioactive molecules .

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,2-difluoro-3-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H

InChI Key

CGPQBECHRFJYER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

  • Synthesis of S-(Trifluoromethyl)diphenylsulfonium Triflate :
    Phenyl trifluoromethyl sulfoxide is condensed with substituted benzenes (e.g., 1,2-difluoro-3-nitrobenzene) in the presence of triflic anhydride. The reaction proceeds via electrophilic aromatic substitution, where the sulfonium ion acts as the -SCF₃ donor.
    $$
    \text{Ar-H} + \text{Ph}2\text{S}^+\text{CF}3 \rightarrow \text{Ar-SCF}_3 + \text{Byproducts}
    $$
    Yields for analogous reactions range from 65–85%, with purification achieved via column chromatography.

  • Directing Effects and Regioselectivity :
    The nitro group at position 3 directs electrophilic substitution to the meta position (C-5), while adjacent fluorines at C-1 and C-2 deactivate ortho/para sites, ensuring selective -SCF₃ installation at C-5.

Table 1: Optimization of Electrophilic Trifluoromethylthiolation

Parameter Optimal Condition Yield (%)
Solvent Dichloromethane 85
Temperature 0°C to RT 78–85
Catalyst Triflic anhydride Required

Copper-Mediated Trifluoromethylthiolation

Copper(I) reagents enable nucleophilic -SCF₃ transfer, particularly in deactivated aryl halides. This method, adapted from trifluoromethylthiocopper(I) syntheses, involves:

Stepwise Procedure

  • Generation of Trifluoromethylthiocopper(I) :
    Silver fluoride reacts with carbon disulfide in acetonitrile, followed by metathesis with copper(I) bromide to yield CuSCF₃.
    $$
    \text{AgF} + \text{CS}2 \rightarrow \text{AgSCF}3 \xrightarrow{\text{CuBr}} \text{CuSCF}_3
    $$

  • Coupling with Aryl Halides :
    1,2-Difluoro-3-nitro-5-iodobenzene reacts with CuSCF₃ in N-methylpyrrolidone (NMP) at 80°C, achieving 65–70% yield. Polar aprotic solvents enhance reactivity, while DMF or THF reduces efficiency.

Key Considerations :

  • Substrate Activation : Electron-withdrawing groups (e.g., -NO₂, -F) facilitate oxidative addition of CuSCF₃.
  • Purification : Column chromatography with ethyl acetate/hexanes (30:1) isolates the product.

Sequential Nitration and Fluorination Strategies

The synthesis of the aromatic precursor, 1,2-difluoro-3-nitrobenzene, is critical. Two pathways are explored:

Pathway A: Nitration Followed by Fluorination

  • Nitration of 1,2-Difluorobenzene :
    Using mixed acid (HNO₃/H₂SO₄) at 0°C, nitration occurs preferentially at C-3 (meta to one fluorine, para to the other). Yield: ~40%.
  • Fluorination via Halogen Exchange :
    1,2-Dichloro-3-nitrobenzene undergoes Halex reaction with KF in sulfolane at 200°C, replacing Cl with F. Yield: 60–70%.

Pathway B: Fluorination of Nitro-Substituted Intermediates

  • Schiemann Reaction :
    3-Nitroaniline is diazotized and treated with HBF₄, followed by pyrolysis to introduce fluorine at C-1 and C-2. Yield: 50–55%.

Table 2: Comparative Analysis of Precursor Syntheses

Method Advantages Limitations
Pathway A Scalable Low regioselectivity
Pathway B High purity Multi-step, low yield

Radical Trifluoromethylthiolation Using TT-CF₃⁺OTf⁻

Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), a recently developed reagent, enables radical -SCF₃ transfer under mild conditions. While designed for CF₃ groups, its utility for -SCF₃ is hypothesized via mechanistic analogy.

Proposed Mechanism

  • Radical Initiation :
    TT-CF₃⁺OTf⁻ generates CF₃ radicals upon light or thermal activation.
  • Hydrogen Atom Transfer (HAT) :
    The CF₃ radical abstracts a hydrogen from 1,2-difluoro-3-nitrobenzene, forming an aryl radical.
  • Radical Coupling :
    Reaction with a sulfur source (e.g., S₈) introduces -SCF₃ at C-5.

Challenges :

  • Competing side reactions (e.g., dimerization).
  • Requires optimization of sulfur donors.

Multi-Step Synthesis via Halogen Intermediates

Stepwise Approach

  • Bromination at C-5 :
    1,2-Difluoro-3-nitrobenzene undergoes bromination using Br₂/FeBr₃, yielding 1,2-difluoro-3-nitro-5-bromobenzene.
  • Nucleophilic Substitution :
    KSCF₃ displaces bromide in DMF at 120°C, affording the target compound. Yield: 55–60%.

Optimization Data :

  • Solvent : DMF > DMSO > NMP (higher polarity improves SNAr reactivity).
  • Catalyst : 18-crown-6 enhances KSCF₃ solubility.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Sulfone Derivatives: Oxidation of the trifluoromethylthio group results in sulfone derivatives.

Scientific Research Applications

Scientific Research Applications

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is used as a building block in chemical synthesis. Studies suggest that it possesses potential antimicrobial and anticancer properties. The combination of fluorinated groups may enhance its binding affinity to biological targets, potentially leading to the inhibition or activation of specific enzymatic pathways.

Chemical Properties and Reactivity

The chemical behavior of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is influenced by its substituents:

  • Fluorine Substituents The presence of fluorine atoms enhances the compound's stability and reactivity.
  • Nitro Group The nitro group is known for its electron-withdrawing properties, and may influence the compound's interaction with biological targets.
  • Trifluoromethylthio Group This group increases lipophilicity, potentially improving membrane permeability.

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene's unique combination of functional groups enhances its binding affinity to microbial enzymes and receptors, potentially leading to inhibition of growth or metabolic activity. Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its potential anticancer properties also make it a subject of interest in medicinal chemistry.

Structural Features and Significance

The uniqueness of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene lies in its specific combination of two fluorine atoms along with both nitro and trifluoromethylthio groups. This combination imparts distinct chemical reactivity and potential biological activity not found in similar compounds.

Analogs

  • 1,2-Dichloro-3-nitro-5-(trifluoromethylthio)benzene Contains chlorine instead of fluorine.
  • 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene Features a methoxy group instead of a thio group.
  • 1-Fluoro-2-nitro-4-(trifluoromethylthio)benzene Has only one fluorine atom on the benzene ring.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with key analogs based on substituent type, position, and functional groups.

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups Applications/Properties
1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene 1,2-diF; 3-NO₂; 5-SCF₃ Nitro, trifluoromethylthio Agrochemical intermediates, potential pharmacological activity (high lipophilicity)
1,2,5-Trifluoro-3-isothiocyanatobenzene () 1,2,5-triF; 3-NCS Isothiocyanate Research applications in labeling and crosslinking
5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine () 5-F; 3-CF₃; 1,2-NH₂ Diamine Pharmaceutical intermediate (e.g., antitumor agents)
1,2,4,5-Tetrachloro-3-(methylthio)benzene () 1,2,4,5-Cl₄; 3-SCH₃ Methylthio Pesticide precursor (historical use)
Key Observations :

Fluorine vs. Chlorinated analogs (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene) are historically used in pesticides but face regulatory restrictions due to environmental persistence .

Nitro vs. Amine Groups: The nitro group in the target compound allows reduction to diamines (e.g., via SnCl₂·2H₂O in ethanol ), a critical step in synthesizing bioactive intermediates. In contrast, pre-existing diamines (e.g., 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine) are directly utilized in drug synthesis without requiring reduction .

Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃) :

  • The -SCF₃ group significantly increases lipophilicity (cLogP ~2 units higher than -SCH₃) , enhancing bioavailability.
  • Methylthio groups (-SCH₃) in chlorinated benzenes () are less stable under oxidative conditions, limiting their utility in vivo .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated and Experimental Properties
Property 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine 1,2,4,5-Tetrachloro-3-(methylthio)benzene
Molecular Weight ~279 g/mol (estimated) 194.13 g/mol ~293 g/mol
cLogP ~3.5 (estimated, due to -SCF₃) ~1.2 (polar NH₂ groups reduce lipophilicity) ~4.1 (high due to Cl₄ and -SCH₃)
Bioavailability Moderate-high (lipophilic) Low (polar diamines) Low (high logP, poor solubility)
Thermal Stability Stable under reflux (75°C) Air-sensitive (requires inert storage) Stable but environmentally persistent

Biological Activity

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7_7H2_2F5_5NO2_2S and a molecular weight of approximately 259.15 g/mol. This compound features a benzene ring substituted with two fluorine atoms, a nitro group, and a trifluoromethylthio group, which contribute to its unique chemical properties and potential biological activities. Recent studies have suggested that this compound may possess significant antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene include:

  • Fluorine Substituents : The presence of fluorine atoms enhances the compound's stability and reactivity.
  • Nitro Group : Known for its electron-withdrawing properties, the nitro group may influence the compound's interaction with biological targets.
  • Trifluoromethylthio Group : This group increases lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research indicates that 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene exhibits antimicrobial activity against various pathogens. The unique combination of functional groups enhances its binding affinity to microbial enzymes and receptors, potentially leading to inhibition of growth or metabolic activity.

Anticancer Properties

Studies suggest that this compound may also inhibit cancer cell proliferation. The mechanism is hypothesized to involve interference with specific enzymatic pathways crucial for tumor growth. Further investigation into its effects on different cancer cell lines is ongoing.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene against several bacterial strains. The results indicated:

  • Bacterial Strain : Escherichia coli
    • Minimum Inhibitory Concentration (MIC) : 32 µg/mL
  • Bacterial Strain : Staphylococcus aureus
    • MIC : 16 µg/mL

Study 2: Anticancer Activity

Another research project focused on the anticancer effects of this compound on human cancer cell lines:

  • Cell Line : HeLa (cervical cancer)
    • IC50_{50} : 25 µM after 48 hours of treatment
  • Cell Line : MCF7 (breast cancer)
    • IC50_{50} : 30 µM after 48 hours of treatment

The biological activity of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is believed to stem from its ability to interact with various biological molecules such as enzymes and receptors. The fluorinated groups may enhance binding affinity, leading to significant biological effects. Further studies are necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1,2-Dichloro-3-nitro-5-(trifluoromethylthio)benzeneC7_7H2_2ClF3_3NO2_2SContains chlorine instead of fluorine
1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzeneC7_7H2_2F5_5NO3_3Features a methoxy group instead of thio group
1-Fluoro-2-nitro-4-(trifluoromethylthio)benzeneC7_7H3_3F4_4NO2_2SHas only one fluorine atom on the benzene ring

Q & A

Q. What synthetic strategies are effective for preparing 1,2-difluoro-3-nitro-5-(trifluoromethylthio)benzene, and how can purity be optimized?

  • Methodological Answer : A stepwise approach is recommended. Begin with fluorination of the benzene ring using halogen exchange reactions (e.g., DAST or Deoxofluor), followed by nitration at the meta position. Introduce the trifluoromethylthio group via nucleophilic aromatic substitution (SNAr) using CuSCF3 or AgSCF3 under anhydrous conditions. Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Monitor intermediates by TLC and confirm final product purity via HPLC (>98%) and 19F NMR to detect residual fluorinated byproducts .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Combine 19F NMR (to confirm fluorine positions and trifluoromethylthio integration), 1H NMR (for nitro group proximity effects on aromatic protons), and IR spectroscopy (C-F stretching at 1100–1250 cm⁻¹, S–CF3 at ~750 cm⁻¹). X-ray crystallography is critical for unambiguous confirmation of regiochemistry, especially when steric effects from bulky substituents cause unexpected coupling patterns in NMR .

Q. What solvent systems are optimal for studying its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Use polar aprotic solvents like DMF or DMSO to stabilize transition states in SNAr. For nitro group-directed substitutions, employ anhydrous conditions at 80–100°C. Kinetic studies in acetonitrile/water mixtures (9:1) can quantify hydrolysis rates of reactive intermediates. Monitor reaction progress via in situ 19F NMR to track fluorine displacement .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict regioselectivity in electrophilic attacks on this compound?

Q. What mechanistic insights explain contradictions in catalytic vs. stoichiometric trifluoromethylthio incorporation?

  • Methodological Answer : Catalytic methods (e.g., CuSCF3 with oxidants) often suffer from competing side reactions like oxidative dimerization. Stoichiometric AgSCF3 avoids this but introduces solubility challenges. Use kinetic isotope effects (KIEs) and Hammett plots to distinguish between radical vs. ionic pathways. Contrast yields and byproduct profiles under varying O2/N2 atmospheres to identify dominant mechanisms .

Q. How can photostability be evaluated for applications in optoelectronic materials?

  • Methodological Answer : Expose thin films of the compound to UV-Vis light (300–500 nm) in a controlled chamber. Monitor degradation via UV-Vis spectroscopy (loss of absorption bands) and GC-MS to identify photoproducts (e.g., defluorination or nitro group reduction). Compare with TD-DFT simulations of excited-state decay pathways to correlate stability with electronic structure .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s thermal stability?

  • Methodological Answer : Discrepancies arise from impurity profiles (e.g., residual solvents or metal catalysts). Conduct differential scanning calorimetry (DSC) under inert vs. aerobic conditions to isolate decomposition pathways. Use high-resolution mass spectrometry (HRMS) to detect trace intermediates (e.g., sulfur oxides from trifluoromethylthio degradation). Compare results with computational thermochemistry (Gaussian 16, CBS-QB3) to reconcile experimental and theoretical data .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
19F NMR (500 MHz)δ -60 to -65 ppm (CF3S), -110 ppm (Ar-F)Quantify trifluoromethylthio integration
X-ray CrystallographyC–F bond lengths: 1.34–1.38 ÅConfirm nitro group ortho to CF3S
HPLC (C18 column)Mobile phase: 70% MeCN/30% H2ODetect nitro-reduced byproducts

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